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Compound of Interest

Compound Name: PIK-75

CAS No.: 1201670-42-9

Cat. No.: B1244520

Get Quote

Executive Summary & Pharmacological Context[1]
[2]
PIK-75 is an imidazopyridine inhibitor historically classified as a p110

isoform-specific PI3K inhibitor. However, for rigorous experimental design, it is critical to
recognize its "poly-pharmacological" profile. Unlike cleaner inhibitors (e.g., BYL719), PIK-75
acts as a molecular hammer, exhibiting nanomolar potency against DNA-PK and CDK9.

Expert Insight: Do not use PIK-75 solely to claim PI3K

specificity in phenotypic assays (e.g., cell death). Its ability to induce apoptosis often exceeds
other PI3K inhibitors because it simultaneously blocks survival signaling (PI3K/Akt) and
transcriptional maintenance of anti-apoptotic proteins like MCL-1 (via CDK9 inhibition), while
impairing DNA repair (via DNA-PK).
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Target Kinase IC50 (nM) Biological Implication

DNA-PK ~ 2.0

Critical Off-Target: Blocks Non-

Homologous End Joining

(NHEJ).

PI3K (p110

)
~ 5.8

Primary Target: Blocks PIP3

production & Akt

phosphorylation.

PI3K (p110

)
~ 76.0

Moderate inhibition at higher

doses.[1]

CDK9 < 100
Transcriptional suppression

(downregulates MCL-1).

PI3K (p110

)
~ 1,300

>200-fold selectivity over

isoform.

Pre-Experimental Planning: Stability &
Solubilization
PIK-75 is highly hydrophobic and chemically reactive due to its nitro group. Improper handling

leads to precipitation ("crashing out") or compound degradation.

Storage & Stability[4]
Powder: Store at -20°C, desiccated and protected from light.

Solvent:DMSO is mandatory. Insoluble in water/PBS.

Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into single-use volumes

(e.g., 20-50

L) to prevent freeze-thaw cycles.

Chemical Instability: The nitro group on PIK-75 is susceptible to reduction in cell culture

media containing high concentrations of reducing agents (e.g., thiols, excess cysteine) over
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prolonged periods (>48h).

Dilution Workflow (Prevention of Shock Precipitation)
Directly adding high-concentration DMSO stock to aqueous media often causes immediate,

microscopic precipitation. Use the Intermediate Dilution Method.
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Figure 1: Two-step dilution strategy. Creating an intermediate dilution in DMSO ensures the

compound is dispersed before hitting the aqueous phase, minimizing crystal formation.

Core Experimental Protocol
Phase A: Dose Finding (Viability Assay)
Due to its potency, standard micromolar screens (1-10

M) will likely result in 100% cell death, masking specific effects.

Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow 24h attachment.

Dose Range: Prepare a semi-log dilution series.

Suggested Range: 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1

M.

Treatment Duration: 24 to 72 hours.
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Vehicle Control: Normalize all wells to 0.1% or 0.2% DMSO (match the highest concentration

used).

Readout: ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

Phase B: Mechanistic Validation (Western Blot)
To confirm PI3K pathway inhibition, assess the phosphorylation status of Akt.[2][3][4]

Starvation (Optional but Recommended):

Wash cells with PBS.

Incubate in serum-free media for 4–12 hours. This reduces basal Akt phosphorylation,

maximizing the signal-to-noise ratio upon stimulation.

Treatment:

Add PIK-75 (e.g., 100 nM) for 1 hour.

Control: Pre-treat with Pan-PI3K inhibitor (Wortmannin or LY294002) for comparison.

Stimulation:

Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 10–15 minutes.

Note: PIK-75 must be present during stimulation.

Lysis:

Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

Lyse in RIPA buffer.

Immunoblot Targets:

Primary: p-Akt (Ser473) – Direct readout of mTORC2/PI3K activity.

Secondary: p-Akt (Thr308) – Direct readout of PDK1/PI3K activity.
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Loading Control: Total Akt (NOT Actin/GAPDH alone, to ensure Akt protein isn't degraded).

Mechanistic Pathway & Data Interpretation[4][6][8]
[9][10][11][12]
Understanding the multi-target mechanism is vital for interpreting "toxicity." PIK-75 does not

just stop growth; it actively drives apoptosis via the mitochondrial pathway.[5]
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Figure 2: The "Triple Threat" mechanism of PIK-75. It simultaneously blocks metabolic survival

(PI3K), DNA repair (DNA-PK), and transcriptional survival (CDK9/MCL-1).

Troubleshooting & FAQ
Observation Probable Cause Solution

Crystals visible in media Shock precipitation.

Use the "Intermediate Dilution"

method (Fig 1). Do not exceed

0.5% final DMSO.

100% Cell Death at 1

M
Off-target toxicity (DNA-PK).

Titrate down. The specific PI3K

window is often 10–100 nM.

Above 500 nM, DNA-PK

inhibition dominates.

No reduction in p-Akt
Phosphatase activity during

lysis.

Ensure Lysis Buffer contains

activated Na3VO4 and NaF.

Keep lysates on ice.

Inconsistent IC50 Compound degradation.

Nitro groups can degrade in

media. Refresh media

containing fresh drug every

24h for long assays.

References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for

p110

in Insulin Signaling."[3][6] Cell, 125(4), 733–747.
Foundational paper defining PIK-75 as a p110 inhibitor.

Fan, Q. W., et al. (2006). "A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in

glioma." Cancer Cell, 9(5), 341-349.

Establishes the utility of PIK-75 in glioma and highlights its apoptotic potency.[3]

Selleck Chemicals. "PIK-75 HCl Datasheet and Biological Activity."

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1244520/docs?utm_src=pdf-body#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.pnas.org/doi/10.1073/pnas.1202492109
https://pubmed.ncbi.nlm.nih.gov/16713558/
https://www.benchchem.com/product/b1244520/docs?utm_src=pdf-body#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/product/b1244520/docs?utm_src=pdf-body#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.pnas.org/doi/10.1073/pnas.1202492109
https://www.benchchem.com/product/b1244520/docs?utm_src=pdf-body#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244520?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source for physical properties, solubility data, and kinase selectivity profiles.[7]

Li, H., et al. (2019). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT

signaling and MCL-1 expression in mantle cell lymphoma." Oncogene.

Key reference for the CDK9/MCL-1 inhibition mechanism and dual-targeting capability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pnas.org [pnas.org]

4. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen
Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Using isoform-specific inhibitors to target lipid kinases - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and
cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Protocol for Using PIK-75 in Cell
Culture Experiments]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244520/docs#technical-guide-protocol-for-using-pik-
75-in-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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